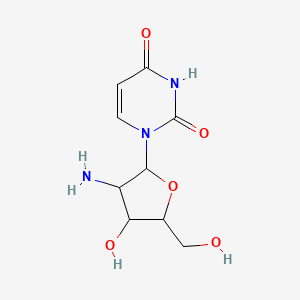
2'-Amino-2'-deoxy-b-D-arabinouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxy-b-D-arabinouridine is a nucleoside analog that has garnered significant interest in scientific research due to its unique structure and biological activity. This compound is a derivative of arabinouridine, modified with an amino group at the 2’ position and the removal of a hydroxyl group, resulting in its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-b-D-arabinouridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as uridine.
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Introduction of Amino Group: The protected uridine undergoes a reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2’ position.
Deprotection: The protecting groups are removed to yield the final product, 2’-Amino-2’-deoxy-b-D-arabinouridine.
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-b-D-arabinouridine follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxy-b-D-arabinouridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
2’-Amino-2’-deoxy-b-D-arabinouridine has a wide range of scientific research applications, including:
Chemistry
Synthesis of Nucleoside Analogs: It serves as an intermediate in the synthesis of various nucleoside analogs used in research and drug development.
Biology
DNA Synthesis Inhibition: The compound is used to study the inhibition of DNA synthesis, which is crucial for understanding cellular processes and developing anticancer therapies.
Medicine
Anticancer Activity: 2’-Amino-2’-deoxy-b-D-arabinouridine exhibits broad antitumor activity, particularly against lymphoid malignancies.
Antiviral Research: The compound is being investigated for its potential antiviral properties, particularly against hepatitis B and C viruses.
Industry
Pharmaceutical Development: It is used in the development of new pharmaceutical agents targeting various diseases.
Mechanism of Action
2’-Amino-2’-deoxy-b-D-arabinouridine exerts its effects through several mechanisms:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process and leading to cell death.
Induction of Apoptosis: It triggers programmed cell death (apoptosis) in cancer cells by activating specific molecular pathways.
Molecular Targets and Pathways
Comparison with Similar Compounds
2’-Amino-2’-deoxy-b-D-arabinouridine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds
2’-Deoxy-2’-fluoro-N3-(2S)-(2-amino-3-carbonyl] propyl-beta-D-arabinouridine: This compound also exhibits antitumor activity and targets DNA synthesis.
2’-Amino-2’-deoxy-β-D-arabinouridine: Another nucleoside analog with similar anticancer properties.
Uniqueness
Properties
IUPAC Name |
1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIPTMWIZVIUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
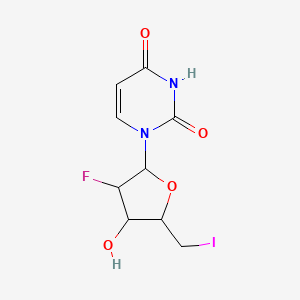
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
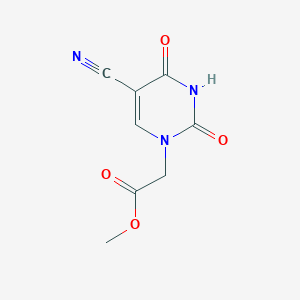
![2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid](/img/structure/B15094395.png)
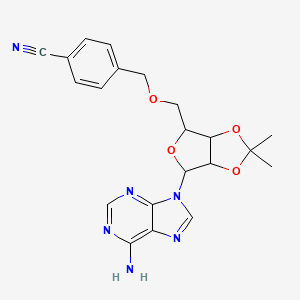
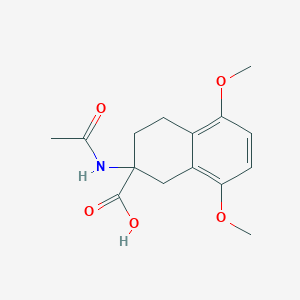
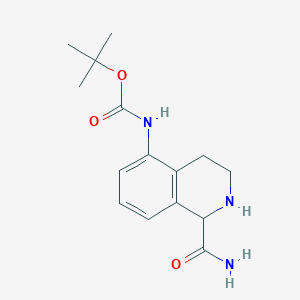
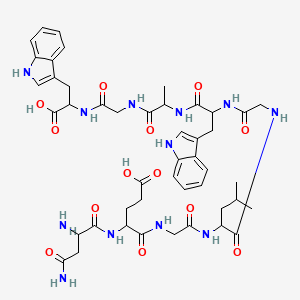
![Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B15094430.png)

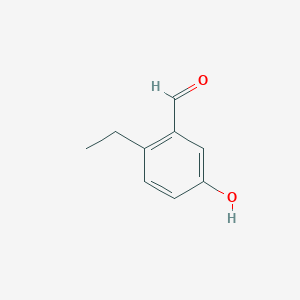

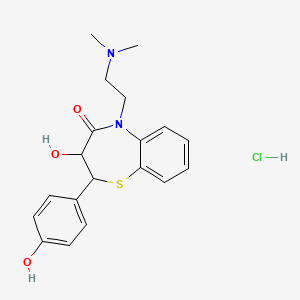
![[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B15094469.png)
